N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group, a chloro substituent, and a but-3-yn-1-yl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide typically involves the reaction of 2-chloro-N-phenylacetamide with but-3-yn-1-ylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of but-3-yn-1-ylamine attacks the carbonyl carbon of 2-chloro-N-phenylacetamide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides with various functional groups.
Oxidation: Carbonyl compounds, such as ketones or aldehydes.
Reduction: Alkanes or alkenes, depending on the extent of reduction.
Scientific Research Applications
N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be employed in the design of probes for studying biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the alkyne group allows for potential click chemistry applications, enabling the compound to be used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(but-3-yn-1-yl)-2-chloroacetamide
- N-phenyl-2-chloroacetamide
- N-(but-3-yn-1-yl)-N-phenylacetamide
Uniqueness
N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide is unique due to the combination of its alkyne, chloro, and phenyl groups. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds. For instance, the alkyne group provides a handle for click chemistry, while the chloro group allows for further functionalization through nucleophilic substitution.
Properties
IUPAC Name |
N-but-3-ynyl-2-chloro-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-3-9-14(12(15)10-13)11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYNEGZCZXCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN(C1=CC=CC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.